N-(4-Iodophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIULLDWIXYYVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060752 | |

| Record name | Acetamide, N-(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-50-4 | |

| Record name | N-(4-Iodophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-iodophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Versatile Role of N-(4-Iodophenyl)acetamide in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Structure of N-(4-Iodophenyl)acetamide

This compound, also commonly known as 4-iodoacetanilide, is a halogenated aromatic amide that serves as a pivotal building block in various domains of chemical science. While structurally unassuming, its unique combination of an acetamide group and a para-positioned iodine atom imparts a versatile reactivity profile. This makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science.[1] For researchers and drug development professionals, a thorough understanding of its properties is not merely academic; it is the foundation for its strategic application in constructing novel molecular architectures with targeted functions. This guide provides a comprehensive technical overview of this compound, from its fundamental structure and spectroscopic signature to its synthesis, reactivity, and safe handling.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Iodoacetanilide, p-Iodoacetanilide[2][3][4] |

| CAS Number | 622-50-4[2][4] |

| Molecular Formula | C₈H₈INO[2][4] |

| Molecular Weight | 261.06 g/mol [2][3] |

| InChI Key | SIULLDWIXYYVCU-UHFFFAOYSA-N[2][4] |

| SMILES | CC(=O)NC1=CC=C(C=C1)I[2] |

Molecular and Crystal Structure: A Solid-State Perspective

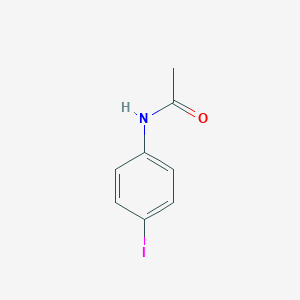

The molecular architecture of this compound consists of an acetanilide core where an iodine atom is substituted at the para-position (position 4) of the phenyl ring. The presence of the amide linkage (-NH-C=O) introduces the capacity for hydrogen bonding, while the carbon-iodine bond is a key site for synthetic transformations.

Caption: 2D structure of this compound.

Crystallographic studies provide deeper insight into the solid-state conformation and intermolecular interactions. X-ray diffraction data reveals that this compound crystallizes in the monoclinic space group P 1 21/c 1.[2] The unit cell parameters are a = 9.5782 Å, b = 10.3047 Å, c = 9.4258 Å, with β = 109.285°.[2] This structural arrangement is heavily influenced by intermolecular N-H···O=C hydrogen bonds between the amide groups of adjacent molecules, forming chains or sheets that contribute to its high melting point and thermal stability.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions for synthesis, purification, and formulation.

| Property | Value | Source |

| Appearance | Bluish-grey to purple powder | [5] |

| Melting Point | 184 °C | [5] |

| Boiling Point | 310.8 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.8 ± 0.1 g/cm³ | [5] |

| Water Solubility | 182.7 mg/L at 25 °C (Low) | [5] |

| Octanol/Water Partition Coeff. (XLogP3) | 2.7 | [3][5] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2][5] |

The molecule's low water solubility and moderate LogP value indicate its lipophilic character, a common feature for drug candidates designed to cross cellular membranes. The high melting point is a direct consequence of its planar structure, high molecular weight, and the strong intermolecular hydrogen bonding in its crystal lattice.

Spectroscopic Characterization: A Multi-faceted Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system of characterization.

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy The ¹H NMR spectrum provides a map of the proton environments in the molecule. For a para-substituted ring, a characteristic pattern emerges.

-

Amide Proton (N-H): A broad singlet typically appearing downfield (δ ~8.0-10.0 ppm), with its chemical shift and broadness being highly dependent on solvent and concentration.

-

Aromatic Protons (C₆H₄): Two distinct signals, each integrating to 2H, appearing as doublets. This A₂B₂ pattern is characteristic of 1,4-disubstitution. The protons ortho to the electron-donating -NHCOCH₃ group will be more shielded (upfield) than the protons ortho to the iodine atom. A typical pattern would be two doublets around δ 7.3-7.7 ppm.[6]

-

Methyl Protons (-CH₃): A sharp singlet integrating to 3H, typically found upfield around δ 2.1 ppm.[6]

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically δ 168-170 ppm.

-

Aromatic Carbons: Four signals are expected due to molecular symmetry: one for the carbon bearing the iodine (C-I), one for the carbon bearing the amide group (C-N), and two for the remaining four CH carbons.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 24 ppm.

3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3350 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1670 cm⁻¹.[7]

-

N-H Bend / C-N Stretch (Amide II): A significant band around 1530-1580 cm⁻¹.[7]

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.

-

C-I Stretch: Found in the fingerprint region, typically below 600 cm⁻¹.

4. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak at m/z 261, corresponding to the molecular weight of the compound.[8]

-

Key Fragments: A characteristic fragment is often observed at m/z 219, resulting from the loss of the ketene molecule (CH₂=C=O) via McLafferty rearrangement or related processes.[8] Another significant peak appears at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.[8]

Synthesis and Reactivity: A Chemist's Toolkit

Experimental Protocol: Synthesis of this compound

The most direct and reliable synthesis involves the N-acetylation of 4-iodoaniline. The acetamido group is introduced to protect the amine and to act as a moderate ortho-, para-director in any subsequent electrophilic aromatic substitution, although its primary utility lies in the reactivity of the C-I bond.

Objective: To synthesize this compound from 4-iodoaniline and acetic anhydride.

Materials:

-

4-Iodoaniline (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

Distilled Water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-iodoaniline in a minimal amount of glacial acetic acid.

-

Acetylation: Slowly add acetic anhydride to the stirred solution. The reaction is mildly exothermic.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 30-45 minutes to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold distilled water while stirring vigorously. The product will precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove acetic acid and any unreacted starting materials.

-

Purification (Recrystallization): Transfer the crude solid to a flask and recrystallize from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Causality Behind Choices:

-

Acetic Anhydride: A highly effective and readily available acetylating agent. Its byproduct, acetic acid, is easily removed.

-

Glacial Acetic Acid (Solvent): Ensures both reactants are soluble and provides a slightly acidic medium.

-

Recrystallization: A crucial step to remove impurities, yielding a product of high purity suitable for further use. The choice of ethanol/water allows for good solubility at high temperatures and poor solubility at low temperatures, which is ideal for crystallization.

Caption: Workflow for the synthesis of this compound.

Core Reactivity The synthetic utility of this compound stems from the reactivity of the iodine substituent. Aryl iodides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for forming carbon-carbon and carbon-heteroatom bonds. These include:

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

The C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many of these catalytic cycles. This higher reactivity makes this compound a preferred building block over its bromo or chloro analogs.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in providing a robust scaffold that can be elaborated into more complex, biologically active molecules.[1]

-

Scaffold for Inhibitor Synthesis: The iodophenyl group can be a core component of enzyme inhibitors (e.g., kinase inhibitors, PARP inhibitors) where the iodine is replaced via cross-coupling to introduce other functionalities that bind to the target protein.

-

Precursor for Radiopharmaceuticals: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to create radiolabeled tracers for diagnostic imaging (SPECT, PET) or targeted radiotherapy.

-

Materials Science: The molecule can be used in the synthesis of polymers and organic materials with specific electronic or optical properties, leveraging the heavy atom effect of iodine.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

GHS Hazard Information:

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling the compound.[9][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation. Wash hands thoroughly after handling.[9][10]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9][10]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Conclusion

This compound is a cornerstone reagent whose value is defined by its structural features and predictable reactivity. The para-oriented iodo group serves as a versatile chemical handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. A solid grasp of its physicochemical properties, spectroscopic fingerprints, and safe handling procedures empowers researchers to effectively and safely leverage this compound as a strategic tool in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 622-50-4). Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018). Acetamide, N-(4-iodophenyl)-. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-methyl-N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8INO). Retrieved from [Link]

-

Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

-

Springer. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

Open Reaction Database. (n.d.). Reaction Details. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C8H8INO | CID 12147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 622-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. rsc.org [rsc.org]

- 8. This compound(622-50-4) 1H NMR spectrum [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to the Synthesis of N-(4-Iodophenyl)acetamide from 4-Iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-Iodophenyl)acetamide, a key intermediate in various fields of chemical and pharmaceutical research. The document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability. It serves as a self-validating system for researchers aiming to replicate or adapt this synthesis, grounded in authoritative references and safety protocols.

Introduction: Significance of this compound

This compound, also known as 4'-iodoacetanilide, is a valuable organic compound characterized by an acetamide group and an iodine atom attached to a phenyl ring.[1][2] Its molecular structure makes it a versatile intermediate in organic synthesis. The iodine atom, in particular, serves as a reactive site for nucleophilic substitution and cross-coupling reactions, enabling the construction of more complex molecules.[3] This reactivity is leveraged in medicinal chemistry for the development of novel therapeutic agents, where the compound and its derivatives have been explored for potential anti-inflammatory and antimicrobial properties.[3] Furthermore, its applications extend to material science, where it can be used in the development of new materials with specific electronic or optical properties.[3]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 4-iodoaniline is a classic example of N-acetylation, a fundamental reaction in organic chemistry. This reaction involves the substitution of a hydrogen atom on the amine group of 4-iodoaniline with an acetyl group (CH₃CO-).

Reaction: 4-Iodoaniline + Acetic Anhydride → this compound + Acetic Acid

The most common and efficient method for this transformation utilizes acetic anhydride as the acetylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4-iodoaniline's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a stable leaving group, the acetate ion, to form the protonated amide. A base, which can be another molecule of 4-iodoaniline or added sodium acetate, then deprotonates the nitrogen, yielding the final product, this compound, and a molecule of acetic acid as a byproduct.[4]

The choice of acetic anhydride is deliberate; it is a highly reactive and readily available acetylating agent. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, which can also act as a catalyst.[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 4-Iodoaniline | C₆H₆IN | 219.02 | 10.0 g (45.6 mmol) | 99% |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 6.0 mL (63.6 mmol) | ≥99% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | ACS Grade |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | 95% |

Synthesis Workflow

Caption: Workflow for this compound Synthesis.

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (45.6 mmol) of 4-iodoaniline in 50 mL of glacial acetic acid. Stir the mixture until the solid is completely dissolved.

-

Reaction: Cool the flask in an ice bath to 0-5 °C. While maintaining this temperature, slowly add 6.0 mL (63.6 mmol) of acetic anhydride dropwise to the solution over a period of 15-20 minutes with continuous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing approximately 200 mL of ice-cold water while stirring. A precipitate of crude this compound will form.[5]

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with several portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot 95% ethanol. If the solid does not dissolve completely, add a small amount of water dropwise until a clear solution is obtained at the boiling point. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Melting Point: The purified product should have a sharp melting point. The literature value for the melting point of this compound is approximately 184 °C.[5]

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the N-H proton, and the methyl protons of the acetyl group.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the iodine), and the methyl carbon.[6]

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-N stretching.[7]

-

-

Chromatography:

-

TLC (Thin Layer Chromatography): TLC can be used to monitor the reaction progress and assess the purity of the final product. A suitable solvent system would be a mixture of ethyl acetate and hexane.

-

HPLC (High-Performance Liquid Chromatography): For quantitative purity analysis, a reverse-phase HPLC method can be employed using a mobile phase of acetonitrile and water.[8]

-

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

4-Iodoaniline: Harmful if swallowed, in contact with skin, or if inhaled.[9][10] Causes skin, eye, and respiratory tract irritation.[11][12] It is also light-sensitive.[11] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

-

Acetic Anhydride: Flammable liquid and vapor.[13][14] Harmful if swallowed or inhaled and causes severe skin burns and eye damage.[15][16] It is corrosive and reacts violently with water.[17] Handle with extreme care in a fume hood, away from ignition sources, and wear appropriate PPE.[13]

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Acidic and organic waste streams should be collected separately.

Conclusion

The synthesis of this compound from 4-iodoaniline via N-acetylation with acetic anhydride is a robust and well-established procedure. This guide provides the necessary technical details, from the underlying chemical principles to a validated experimental protocol and characterization methods. By understanding the rationale behind each step and adhering to the safety guidelines, researchers can confidently and safely synthesize this important chemical intermediate for their scientific endeavors.

References

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 4-Iodoaniline.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoaniline, 99%.

- ChemicalBook. (2025, August 23). 4-Iodoaniline - Safety Data Sheet.

- Columbus Chemical Industries, Inc. (n.d.). Acetic Anhydride - 0092 - SAFETY DATA SHEET.

- Fisher Scientific. (2009, September 26). 4-Iodoaniline - SAFETY DATA SHEET.

- Solubility of Things. (n.d.). This compound.

- Jubilant Ingrevia. (n.d.). Acetic Anhydride Safety Data Sheet.

- AWS. (n.d.). Acetic anhydride Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride.

- Fisher Scientific. (2015, June 17). Safety Data Sheet: Acetic Anhydride.

- SIELC Technologies. (2018, May 16). Acetamide, N-(4-iodophenyl)-.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- ChemicalBook. (n.d.). This compound(622-50-4)IR1.

- PubChem. (n.d.). This compound.

- PrepChem.com. (n.d.). Preparation of 4-iodoaniline.

- Selby, T. (2021, April 13). acetylation aniline. YouTube.

- NIST. (n.d.). This compound. NIST WebBook.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. youtube.com [youtube.com]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. This compound(622-50-4) IR Spectrum [m.chemicalbook.com]

- 8. Acetamide, N-(4-iodophenyl)- | SIELC Technologies [sielc.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]

- 15. columbuschemical.com [columbuschemical.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to Aromatic Intermediates: Addressing CAS Number 622-50-4 and the Functionally Related 4-Methylanisole

Senior Application Scientist's Note: An initial analysis of the inquiry for CAS number 622-50-4 reveals a topic discrepancy. The CAS number 622-50-4 correctly identifies the compound 4'-Iodoacetanilide . However, the descriptive context of the query, which alludes to applications in fragrances like ylang-ylang, points toward 4-Methylanisole (CAS number 104-93-8). To ensure both accuracy and comprehensive coverage of the apparent subject of interest, this guide is structured in two parts. Part 1 provides a concise technical overview of 4'-Iodoacetanilide. Part 2 offers an in-depth guide to 4-Methylanisole, in line with the detailed requirements of the prompt for researchers and drug development professionals.

Part 1: Technical Guide for 4'-Iodoacetanilide (CAS 622-50-4)

Introduction to 4'-Iodoacetanilide

4'-Iodoacetanilide, identified by CAS number 622-50-4, is an aromatic organic compound.[1][2] Structurally, it is an acetanilide molecule substituted with an iodine atom at the para (4-position) of the phenyl ring. It primarily serves as a building block in organic synthesis and is a valuable intermediate in the preparation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Unlike compounds known for their fragrance, 4'-Iodoacetanilide is a solid at room temperature and is utilized for its chemical reactivity rather than its organoleptic properties.[3]

Physicochemical Properties

The key physical and chemical properties of 4'-Iodoacetanilide are summarized below, providing essential data for its use in a laboratory or process chemistry setting.

| Property | Value | Source(s) |

| CAS Number | 622-50-4 | [2][4] |

| Molecular Formula | C₈H₈INO | [4][5] |

| Molecular Weight | 261.06 g/mol | [4][5] |

| Appearance | White to gray or dark blue crystalline powder | [3] |

| Melting Point | 184 °C | [6] |

| Solubility | Soluble in ethanol | [7] |

| LogP (Octanol/Water) | 2.71 | [6] |

Synthesis and Reactivity

4'-Iodoacetanilide is typically synthesized via the electrophilic iodination of acetanilide. The acetamido group is an activating, ortho-para directing group, which facilitates the substitution at the para position. A common laboratory-scale synthesis involves the reaction of acetanilide with iodine monochloride in glacial acetic acid.[7]

-

Dissolution: Dissolve 1 mole of acetanilide in 150 ml of glacial acetic acid in a suitable reaction vessel equipped with a stirrer.

-

Addition of Reagent: With continuous stirring, slowly add a solution of 1 mole of iodine monochloride to the acetanilide solution. Note that this reaction is exothermic.

-

Reaction: Continue stirring the mixture for several hours. A precipitate of 4'-iodoacetanilide will form.

-

Isolation: After allowing the mixture to stand for approximately 12 hours, pour it into 2 liters of water.

-

Purification: Collect the crude product by filtration. Wash the solid with water, followed by a dilute sodium hydroxide solution to remove any unreacted starting materials or acidic byproducts.

-

Recrystallization: Recrystallize the crude product from ethanol to yield pure 4'-iodoacetanilide. A yield of approximately 90% can be expected.

Applications in Research and Development

The primary utility of 4'-Iodoacetanilide lies in its role as a versatile chemical intermediate. The presence of the iodine atom makes it a suitable substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry and drug development for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular scaffolds found in many pharmaceutical agents. It is also used in proteomics research.[8]

Safety and Handling

4'-Iodoacetanilide is an irritant and should be handled with appropriate personal protective equipment (PPE).[2][4]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2][4]

-

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands and any exposed skin thoroughly after handling.[4][9]

-

Storage: Store in a cool, dry place away from incompatible materials.

Part 2: In-Depth Technical Guide for 4-Methylanisole (CAS 104-93-8)

Introduction to 4-Methylanisole

4-Methylanisole, also known as p-methylanisole or 4-methoxytoluene, is an aromatic organic compound with the CAS number 104-93-8.[10] It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a methyl group (-CH₃) at the para position.[10] This compound is a colorless to pale yellow liquid with a distinct sweet, floral, and slightly pungent odor, reminiscent of ylang-ylang.[11] It is found naturally in essential oils such as those from ylang-ylang and cananga flowers.[12] Due to its pleasant aroma and flavor profile, 4-Methylanisole is widely used in the fragrance and food industries.[13][14] Furthermore, its chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[11][13][15]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Methylanisole, which are crucial for its application in various industrial and research settings.

| Property | Value | Source(s) |

| CAS Number | 104-93-8 | [10] |

| Molecular Formula | C₈H₁₀O | [10] |

| Molecular Weight | 122.16 g/mol | [16] |

| Appearance | Clear, colorless to pale yellow liquid | [10][11] |

| Odor | Sweet, floral, pungent, suggestive of ylang-ylang | [11][17] |

| Taste | Nutty | [17][18] |

| Boiling Point | 174–177 °C | [11][19] |

| Melting Point | -32 °C | [16][17] |

| Density | 0.969 g/mL at 25 °C | [11][19] |

| Refractive Index (n20/D) | 1.510–1.513 | [13] |

| Flash Point | 59 °C (closed cup) | |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether | [10] |

| Vapor Pressure | 5.25 mmHg at 50 °C |

Synthesis and Industrial Production

The most common industrial synthesis of 4-Methylanisole is through the methylation of p-cresol.[20] This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of p-cresol to form the more nucleophilic phenoxide, which then reacts with a methylating agent.

The methylation of p-cresol can be achieved using various methylating agents, such as dimethyl sulfate or, more recently, greener alternatives like dimethyl carbonate (DMC).[12] The use of DMC is advantageous as it is less toxic and more environmentally friendly.[12]

Caption: Workflow for the synthesis of 4-Methylanisole.

-

Setup: In a three-necked flask equipped with a reflux condenser, stirrer, and thermometer, add 1 mole of 4-cresol.

-

Deprotonation: While stirring, rapidly add 1.25 moles of 10% sodium hydroxide solution.

-

Methylation: With vigorous stirring and cooling to maintain a temperature below 40 °C, add 1 mole of dimethyl sulfate.

-

Completion: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to destroy any remaining dimethyl sulfate.

-

Workup: After cooling, separate the organic layer. Extract the aqueous layer several times with diethyl ether.

-

Purification: Combine the organic phases and wash with dilute sodium carbonate solution, followed by water. Dry the organic layer with anhydrous calcium chloride.

-

Isolation: Fractionally distill the dried organic phase to obtain pure 4-methylanisole.

Applications in Industry and Research

4-Methylanisole is a versatile compound with a broad range of applications, stemming from its aromatic properties and its utility as a chemical building block.[11][13]

Caption: Major application areas of 4-Methylanisole.

The primary application of 4-Methylanisole is in the fragrance and flavor industries.[13][14] Its sweet, floral scent makes it a key ingredient in perfumes, cosmetics, soaps, and other personal care products.[11][13] In the food industry, it is used as a flavoring agent to impart nutty notes, particularly for walnut and hazelnut flavors in baked goods and confectionery.[14]

In the pharmaceutical and agrochemical sectors, 4-Methylanisole serves as a crucial starting material or intermediate.[11][13][15] The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions.[15] This reactivity allows for the introduction of various functional groups, facilitating the synthesis of more complex molecules with potential biological activity.[15] For example, it can be oxidized to produce p-anisaldehyde, another important chemical intermediate.[21]

Researchers in physical organic chemistry and materials science often use 4-Methylanisole as a model compound.[11] Its relatively simple, well-defined structure is ideal for studying reaction mechanisms, such as oxidation pathways and interfacial electron transfer processes.[12] It is also used to investigate molecular interactions in micellar systems.

Analytical Characterization

The identity and purity of 4-Methylanisole are typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Technique | Key Data Points | Source(s) |

| ¹H NMR (in CDCl₃) | δ ~2.26 ppm (s, 3H, Ar-CH₃), δ ~3.73 ppm (s, 3H, -OCH₃), δ ~6.7-7.1 ppm (m, 4H, Ar-H) | [17] |

| ¹³C NMR | Signals around δ ~20 ppm (Ar-CH₃), δ ~55 ppm (-OCH₃), and in the aromatic region (δ ~113-158 ppm) | |

| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-O stretching (ether linkage) | [17] |

| Mass Spectrometry | Molecular ion peak (m/z) at ~122 | [17] |

In the ¹H NMR spectrum of 4-Methylanisole, the two aromatic proton environments appear as doublets due to para-substitution. The protons ortho to the electron-donating methoxy group are more shielded and thus appear at a higher field (lower ppm) compared to the protons ortho to the less strongly donating methyl group.[22] The ¹³C NMR spectrum shows six distinct signals, corresponding to the eight carbon atoms, due to the molecule's symmetry.

Safety, Toxicology, and Handling

While 4-Methylanisole is used in food and consumer products, it is still a chemical that requires careful handling in an industrial or laboratory setting. It is classified as a flammable liquid and can cause skin irritation.[23][24]

| Endpoint | Value | Species | Source(s) | |---|---|---| | Oral LD₅₀ | 1920 mg/kg | Rat |[19][25] | | Dermal LD₅₀ | > 5 g/kg | Rabbit |[19] | | Skin Irritation | Moderate irritant | Rabbit |[25] |

Toxicity studies have also indicated that at high doses, 4-Methylanisole can affect spleen and thymus weights in adult animals and cause mortality and reduced weight in pups.[26]

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate PPE, including safety goggles, gloves, and protective clothing.[23][25] Keep away from heat, sparks, and open flames, and use spark-proof tools.[25]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[25]

Conclusion

This guide has provided a detailed technical overview of two distinct chemical compounds: 4'-Iodoacetanilide (CAS 622-50-4) and 4-Methylanisole (CAS 104-93-8). 4'-Iodoacetanilide is a key intermediate in synthetic chemistry, valued for its reactivity in forming complex molecular structures. 4-Methylanisole, on the other hand, is a widely used compound in the flavor and fragrance industries due to its pleasant sensory properties, and it also serves as a versatile precursor in the synthesis of pharmaceuticals and agrochemicals. For researchers and professionals in drug development, understanding the properties, synthesis, and applications of such aromatic compounds is fundamental to innovation and the creation of new products.

References

-

Applications of 4-Methylanisole in Food and Fragrance: A Manufacturer's Perspective. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

-

Safety Data Sheet 4-Methylanisole. (n.d.). metasci. Retrieved January 9, 2026, from [Link]

-

4-Methylanisole. (n.d.). CAS Common Chemistry. Retrieved January 9, 2026, from [Link]

-

Preparation of 4-iodoacetanilide. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]

-

4-Methylanisole. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

The Chemical Versatility of 4-Methylanisole (CAS 104-93-8) in Synthesis. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

-

Chemical Properties of N-(4-Iodophenyl)acetamide (CAS 622-50-4). (n.d.). Cheméo. Retrieved January 9, 2026, from [Link]

-

4-Methylanisole. (2025, August 20). Chemsrc. Retrieved January 9, 2026, from [Link]

-

Preparation of 4-methylanisole. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]

-

1H NMR of 4-Methylanisole. (2020, March 13). Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]

-

NMR: Intermediate Level, Spectrum 5. (n.d.). University of Wisconsin-Platteville. Retrieved January 9, 2026, from [Link]

-

Buy 4-Methylanisole Laboratory level. (n.d.). Guangzhou Lanning Biotechnology Co. LTD. Retrieved January 9, 2026, from [Link]

-

Liquid Phase Oxidation of 4-Methylanisole for the Synthesis of p-Anisaldehyde. (2023). SusChemE 2023. Retrieved January 9, 2026, from [Link]

-

4-Methylanisole. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

4-iodoacetanilide. (n.d.). Stenutz. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

4'-Iodoacetanilide, min 95% (GC), 100 grams. (n.d.). CP Lab Safety. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | 622-50-4 [chemicalbook.com]

- 2. 622-50-4 Cas No. | 4'-Iodoacetanilide | Apollo [store.apolloscientific.co.uk]

- 3. 4'-Iodoacetanilide | CymitQuimica [cymitquimica.com]

- 4. 4'-Iodoacetanilide, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. This compound (CAS 622-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-iodoacetanilide [stenutz.eu]

- 7. prepchem.com [prepchem.com]

- 8. scbt.com [scbt.com]

- 9. 4'-Iodoacetanilide, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. CAS 104-93-8: 4-Methylanisole | CymitQuimica [cymitquimica.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Buy 4-Methylanisole | 104-93-8 [smolecule.com]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. CAS Common Chemistry [commonchemistry.cas.org]

- 17. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. 104-93-8 CAS MSDS (4-Methylanisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 20. 4-Methylanisole synthesis - chemicalbook [chemicalbook.com]

- 21. oxford-abstracts.s3.amazonaws.com [oxford-abstracts.s3.amazonaws.com]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. sds.metasci.ca [sds.metasci.ca]

- 24. aurochemicals.com [aurochemicals.com]

- 25. datasheets.scbt.com [datasheets.scbt.com]

- 26. medchemexpress.com [medchemexpress.com]

Physical and chemical properties of p-iodoacetanilide

An In-depth Technical Guide to p-Iodoacetanilide

Introduction

N-(4-iodophenyl)acetamide, commonly known as p-iodoacetanilide, is an aromatic organic compound that serves as a pivotal building block in synthetic organic chemistry. As a derivative of acetanilide, its structure is characterized by an acetamido group and an iodine atom substituted at the para position of the phenyl ring. This substitution pattern imparts unique reactivity to the molecule, particularly the carbon-iodine bond, making it a valuable precursor for creating more complex molecular architectures.

This guide provides a comprehensive overview of the essential physical and chemical properties of p-iodoacetanilide. It is designed for researchers, scientists, and professionals in drug development who utilize aryl halides in their synthetic workflows. We will delve into its physicochemical characteristics, established synthetic protocols, characteristic reactivity, and critical safety considerations, offering field-proven insights to support both theoretical understanding and practical application.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. These characteristics dictate its solubility, stability, and the analytical methods best suited for its identification and quantification.

Core Physical Properties

The key physical properties of p-iodoacetanilide are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | p-Iodoacetanilide, 4-Iodoacetanilide | [1] |

| CAS Number | 622-50-4 | [1] |

| Molecular Formula | C₈H₈INO | [1] |

| Molecular Weight | 261.06 g/mol | [1] |

| Appearance | Blue-gray to purple crystalline powder | [2] |

| Melting Point | 184-185 °C |

Solubility Profile

While specific quantitative solubility data for p-iodoacetanilide is not extensively published, its solubility can be inferred from its structure and the known properties of its precursors, such as p-iodoaniline. p-Iodoaniline is freely soluble in organic solvents like ethanol, diethyl ether, and chloroform, but only slightly soluble in water.[3][4] Given the acetamido group, p-iodoacetanilide is expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate, with limited solubility in water and nonpolar solvents like hexane. The choice of solvent is critical for both reaction setup and purification processes like recrystallization.

Spectroscopic Signature

Spectroscopic analysis is indispensable for confirming the identity and purity of p-iodoacetanilide.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Key absorptions include:

-

N-H Stretch: A sharp peak typically appears around 3300 cm⁻¹, characteristic of the secondary amide N-H bond.

-

C=O Stretch (Amide I): A strong, prominent peak is observed around 1680-1660 cm⁻¹, corresponding to the carbonyl group of the amide.

-

Aromatic C-H Stretch: Peaks are typically found just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region indicate the presence of the benzene ring.

-

C-I Stretch: The carbon-iodine bond stretch appears in the far-infrared region, typically below 600 cm⁻¹, and can be difficult to observe with standard instrumentation.[5]

-

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum gives detailed information about the hydrogen environments in the molecule. For a para-substituted ring, a characteristic AA'BB' system is expected.

-

-CH₃ (Acetyl group): A singlet integrating to 3 protons, typically found around δ 2.1-2.2 ppm.[6]

-

-NH (Amide proton): A broad singlet, whose chemical shift is solvent-dependent, often appearing downfield around δ 8.0-10.0 ppm.[6][7]

-

Aromatic Protons: Two distinct signals, each integrating to 2 protons, appear as doublets due to ortho-coupling. The protons ortho to the acetamido group are typically shielded relative to those ortho to the iodine atom. One doublet may appear around δ 7.4-7.6 ppm and the other further downfield.[7]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 261, corresponding to the molecular weight of the compound.[1]

-

Key Fragments: A prominent fragment is often observed at m/z 219, resulting from the loss of the ketene group (CH₂=C=O, 42 Da).[1] Another significant peak appears at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.[1] The presence of these fragments provides strong evidence for the acetanilide structure.[8]

-

Synthesis of p-Iodoacetanilide

The preparation of p-iodoacetanilide is a classic example of an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. Due to the steric hindrance from the bulky acetamido group, the para-substituted product is predominantly formed. A reliable method involves the direct iodination of acetanilide.

Causality in Experimental Design

The direct iodination of aniline is often avoided because the highly activating amino group can lead to multiple iodinations and oxidation of the aniline. By first converting aniline to acetanilide, the reactivity of the aromatic ring is moderated, allowing for a more controlled, mono-iodination. The choice of the iodinating agent is also critical. While molecular iodine (I₂) can be used, its electrophilicity is weak.[9] The reaction is often facilitated by an oxidizing agent or by using a more potent electrophilic iodine source like iodine monochloride (ICl).

Self-Validating Synthesis Protocol: Iodination via Iodine and Sodium Bicarbonate

This protocol is adapted from established methods for the iodination of anilines and provides a straightforward and scalable synthesis.[10][11] The use of sodium bicarbonate as a base is crucial; it neutralizes the hydroiodic acid (HI) formed during the reaction, preventing the protonation of the starting aniline (if any is present) and driving the equilibrium towards the products.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel, combine acetanilide (1.0 eq) and sodium bicarbonate (1.5 eq). Add water to form a slurry.

-

Cooling: Cool the mixture in an ice-water bath to approximately 10-15°C. Efficient cooling is necessary to manage the exothermicity of the reaction.

-

Iodine Addition: Add powdered iodine (1.0 eq) portion-wise to the stirred slurry over 30-45 minutes. Maintaining a steady rate of addition prevents localized overheating and ensures a controlled reaction.

-

Reaction Monitoring: Continue stirring the mixture vigorously for 1-2 hours after the final addition of iodine. The disappearance of the dark color of iodine indicates the reaction is nearing completion. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. A subsequent wash with a cold, dilute solution of sodium thiosulfate can be used to remove any residual iodine.

-

Purification: The crude p-iodoacetanilide is purified by recrystallization. Ethanol is a suitable solvent. Dissolve the crude solid in a minimum amount of hot ethanol, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. The final product should be characterized by melting point and spectroscopic methods to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of p-iodoacetanilide.

Chemical Reactivity and Applications

The synthetic utility of p-iodoacetanilide stems primarily from the reactivity of its carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making it an excellent substrate for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Cornerstone Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[12] In this reaction, an organohalide (like p-iodoacetanilide) is coupled with an organoboron compound in the presence of a palladium catalyst and a base.[13] The high reactivity of the C-I bond in p-iodoacetanilide allows for efficient oxidative addition to the Pd(0) catalyst, which is the first and often rate-determining step of the catalytic cycle.[14] This makes it a preferred substrate over the corresponding aryl bromides or chlorides.

Mechanism Causality:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of p-iodoacetanilide to a Pd(0) complex, forming a Pd(II) species.[15]

-

Transmetalation: A boronic acid (or its ester derivative) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the iodide.[12][13]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[14][15]

Suzuki-Miyaura Coupling Mechanism Diagram

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Materials Science

p-Iodoacetanilide and its derivatives are valuable intermediates in the synthesis of a wide range of functional molecules.

-

Pharmaceuticals: Aryl iodides are key precursors in the synthesis of active pharmaceutical ingredients (APIs). The related compound, 4-iodoaniline, is a building block for anti-cancer agents and other therapeutic compounds.[3][16] The acetanilide moiety itself is a scaffold found in many drugs, and the iodo-functional group provides a handle for diversification and the construction of complex drug candidates.[17][18]

-

Proteomics: Iodoacetanilide has been used as a cysteine-specific modifier in mass spectrometry-based proteomics. Its application has been shown to enhance the ionization efficiencies of cysteine-containing peptides, leading to improved protein sequence coverage and more confident protein identification.[19][20]

-

Organic Materials: The biaryl structures synthesized via coupling reactions with p-iodoacetanilide are common motifs in organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials.

Safety and Handling

As with any laboratory chemical, proper handling of p-iodoacetanilide is essential to ensure safety. The information provided here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[21]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[21]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[21]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[21]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

p-Iodoacetanilide is a compound of significant utility in modern organic synthesis. Its well-defined physical and spectroscopic properties allow for straightforward identification and quality control. The moderated reactivity of the acetanilide ring system facilitates selective para-iodination, providing a reliable synthetic route to this valuable intermediate. The true power of p-iodoacetanilide lies in the reactivity of its carbon-iodine bond, which serves as a versatile linchpin for constructing complex molecular frameworks through reactions like the Suzuki-Miyaura coupling. For researchers in drug discovery and materials science, a solid grasp of the properties and reactivity of p-iodoacetanilide is essential for leveraging its full synthetic potential.

References

-

PubChem. This compound | C8H8INO | CID 12147. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Syntheses. p-IODOANILINE. [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Wikipedia. (2024). Suzuki reaction. [Link]

-

Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. (n.d.). [Link]

- Google Patents. (n.d.).

-

Scribd. (n.d.). Practice 5, Aka, Synthesis of P-iodoaniline. Obtaining Aryl Halides. [Link]

-

ResearchGate. (n.d.). Measurement and Correlation of the Dissolution Equilibria of o -Iodoaniline and p -Iodoaniline in Pure Solvents. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Rashid, M. H., Tanimoto, Y., & Takayama, M. (2012). Peptide peak intensities enhanced by cysteine modifiers and MALDI TOF MS. Journal of mass spectrometry : JMS, 47(9), 1184–1190. [Link]

-

Xu, K., Zhu, J., & Li, T. (2017). Measurement and Correlation of the Dissolution Equilibria of o-Iodoaniline and p-Iodoaniline in Pure Solvents. Journal of Chemical & Engineering Data, 62(3), 1194-1201. [Link]

-

Tanimoto, Y., & Takayama, M. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Rapid communications in mass spectrometry : RCM, 22(17), 2729–2736. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000020). [Link]

-

National Institute of Standards and Technology. (n.d.). Iodoacetamide. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Iodoacetamide. NIST Chemistry WebBook. [Link]

-

PubChem. 4-Iodoaniline | C6H6IN | CID 10893. National Center for Biotechnology Information. [Link]

-

PubChem. This compound | C8H8INO | CID 12147. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). N-(p-chlorobenzylidene)-p-iodoaniline. [Link]

-

SlideShare. (n.d.). 4 Iodoaniline Builds the Heart of Pharma Molecules. [Link]

-

Bentham Science. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]

-

PubChem. 3'-Iodoacetanilide | C8H8INO | CID 87971. National Center for Biotechnology Information. [Link]

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). [Link]

-

Solubility of Things. (n.d.). 4-Iodoaniline. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. [Link]

-

NMR of acetanilide. (2020, March 19). [Link]

-

Reddit. (2021, October 15). Acetanilide HNMR HELP me analyze!. r/OrganicChemistry. [Link]

-

Reddit. (2021, August 30). Acetanilide and 4-Bromoacetanilide IR spectra interpretation. r/chemhelp. [Link]

-

ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline. [Link]

-

MDPI. (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

-

Royal Society of Chemistry. (n.d.). Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. [Link]

Sources

- 1. This compound | C8H8INO | CID 12147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Iodoacetanilide, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. calibrechem.com [calibrechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. reddit.com [reddit.com]

- 6. reddit.com [reddit.com]

- 7. bnmv.ac.in [bnmv.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scribd.com [scribd.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX [slideshare.net]

- 17. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 18. mdpi.com [mdpi.com]

- 19. Peptide peak intensities enhanced by cysteine modifiers and MALDI TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 3'-Iodoacetanilide | C8H8INO | CID 87971 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to N-(4-Iodophenyl)acetamide: Structure Elucidation and Data Interpretation

Introduction

N-(4-Iodophenyl)acetamide, also known as 4-iodoacetanilide, is an aromatic organic compound with the chemical formula C₈H₈INO.[1][2] As a substituted acetanilide, it serves as a valuable building block in organic synthesis and a pertinent subject for structural analysis studies. Its characterization is fundamental for researchers in medicinal chemistry and materials science, where precise structural confirmation is paramount for predicting reactivity and biological activity.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of these spectra, explaining the causal relationships between the molecular structure and the observed spectral features. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of how to characterize this and similar molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons.

Expertise & Experience: The "Why" Behind the Pattern The substitution pattern on the benzene ring is a critical factor in interpreting the aromatic region of the spectrum. For a 1,4-disubstituted (para) benzene ring with two different substituents, a characteristic and often symmetrical pair of doublets is expected. This arises because the protons ortho to one substituent (and meta to the other) are chemically equivalent, as are the protons ortho to the second substituent. They split each other, resulting in a clean AA'BB' system that often simplifies to a readily interpretable two-doublet pattern, a hallmark of para-substitution.

Data Summary: ¹H NMR of this compound Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.65 | Doublet | 2H | ~8.8 Hz | Ar-H (ortho to -NHCOCH₃) |

| ~7.30 | Doublet | 2H | ~8.8 Hz | Ar-H (ortho to -I) |

| ~7.5 (broad) | Singlet | 1H | N/A | N-H |

| ~2.10 | Singlet | 3H | N/A | -CH₃ |

Interpretation:

-

Aromatic Protons (δ 7.30-7.65): The spectrum displays two distinct doublets in the aromatic region, a classic indicator of a 1,4-disubstituted benzene ring.[3] The downfield doublet at approximately 7.65 ppm is assigned to the two protons ortho to the electron-withdrawing iodine atom. The upfield doublet at roughly 7.30 ppm corresponds to the two protons ortho to the acetamido group. The coupling constant (J) of ~8.8 Hz is typical for ortho-coupling between adjacent protons on a benzene ring.

-

Amide Proton (δ ~7.5): A broad singlet around 7.5 ppm is characteristic of the amide (N-H) proton.[3] Its chemical shift can be variable and is often concentration and solvent-dependent. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

-

Methyl Protons (δ ~2.10): A sharp singlet integrating to three protons at approximately 2.10 ppm is unequivocally assigned to the methyl (CH₃) group of the acetyl moiety.[3] It is a singlet because there are no adjacent protons to cause splitting.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ensuring the observation of the N-H proton, which may exchange with trace D₂O in CDCl₃.

-

Instrument Setup: Place the sample in the NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition: Acquire the spectrum using standard parameters. A pulse angle of 30-45 degrees and a repetition time of 2-5 seconds are typically sufficient.[2]

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Visualization: NMR Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information on the different chemical environments of the carbon atoms in the molecule. As ¹³C has a low natural abundance (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Summary: ¹³C NMR of this compound Data sourced from the Spectral Database for Organic Compounds (SDBS).[3] The spectrum was measured in CDCl₃.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~168.4 | C=O (Amide Carbonyl) | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~138.0 | Ar-C (C-I) | The heavy iodine atom causes a downfield shift. |

| ~137.7 | Ar-C (C-N) | The nitrogen atom of the amide group deshields this carbon. |

| ~121.5 | Ar-C (CH, ortho to -I) | Aromatic carbons. |

| ~87.5 | Ar-C (CH, ortho to -NHCOCH₃) | Aromatic carbons. |

| ~24.5 | -CH₃ | Aliphatic carbons appear far upfield. |

Interpretation:

-

Carbonyl Carbon (δ ~168.4): The signal at the lowest field corresponds to the amide carbonyl carbon, which is significantly deshielded by the adjacent electronegative oxygen and nitrogen atoms.[3]

-

Aromatic Carbons (δ 87.5-138.0): Four signals are observed for the six aromatic carbons. Due to the molecule's symmetry, the two carbons ortho to the iodine are equivalent, and the two carbons ortho to the amide group are equivalent. The two carbons directly attached to the substituents (C-I and C-N) are unique and appear furthest downfield in this region. The carbon attached to iodine (C-I) is found at ~138.0 ppm, while the carbon bonded to nitrogen (C-N) is at ~137.7 ppm.[3] The remaining two signals at ~121.5 and ~87.5 ppm are assigned to the aromatic CH carbons.

-

Methyl Carbon (δ ~24.5): The most upfield signal at ~24.5 ppm is assigned to the aliphatic methyl carbon of the acetyl group.[3]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Expertise & Experience: Decoding Amide Bands Amides are particularly interesting in IR spectroscopy as they exhibit characteristic bands. The most prominent is the C=O stretch, known as the "Amide I" band, which is very intense and typically appears between 1630-1680 cm⁻¹. Its exact position is sensitive to hydrogen bonding. Another key feature is the N-H bend, or "Amide II" band, which results from a coupling of the N-H in-plane bend and C-N stretch. It is found between 1510-1570 cm⁻¹ and is a reliable indicator of a secondary amide. The N-H stretch itself appears as a sharp, single peak around 3300 cm⁻¹ for secondary amides in the solid state.

Data Summary: Key IR Absorptions for this compound Data sourced from the Spectral Database for Organic Compounds (SDBS).[3] Method: KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3302 | Strong, Sharp | N-H Stretch | Secondary Amide |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~1665 | Very Strong | C=O Stretch (Amide I) | Amide |

| ~1525 | Strong | N-H Bend / C-N Stretch (Amide II) | Amide |

| ~1400 | Strong | C-C Stretch (in-ring) | Aromatic Ring |

| ~1315 | Strong | C-N Stretch | Amide |

| ~820 | Strong | C-H Out-of-plane Bend | 1,4-Disubstituted Aromatic |

Interpretation:

-

N-H Stretch (~3302 cm⁻¹): A strong, sharp absorption here is characteristic of the N-H stretching vibration in a secondary amide.[3]

-

C=O Stretch (Amide I, ~1665 cm⁻¹): This very strong and sharp peak is the most prominent feature of the spectrum and is definitively assigned to the carbonyl stretch of the amide group.[3]

-

Amide II Band (~1525 cm⁻¹): This strong band is characteristic of secondary amides and arises from a combination of N-H bending and C-N stretching vibrations.[3]

-

Aromatic Vibrations: The peaks for aromatic C-H stretching appear just above 3000 cm⁻¹. The strong absorption at ~820 cm⁻¹ is a highly diagnostic out-of-plane bending vibration that strongly suggests para (1,4) substitution on the benzene ring.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.

Data Summary: EI-MS Fragmentation of this compound Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

| m/z | Relative Intensity (%) | Assignment |

| 261 | ~40% | [M]⁺ (Molecular Ion) |

| 219 | ~100% | [M - C₂H₂O]⁺ |

| 191 | ~10% | [M - C₂H₂O - CO]⁺ |

| 92 | ~35% | [C₆H₆N]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺, m/z 261): The peak at m/z 261 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[3]

-

Base Peak (m/z 219): The most intense peak (base peak) in the spectrum is at m/z 219. This corresponds to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion via a McLafferty-type rearrangement. This is a very common fragmentation pathway for acetanilides.[3] The resulting ion is 4-iodoaniline.

-

Other Fragments: The peak at m/z 92 represents the further loss of iodine (127 Da) from the m/z 219 fragment, resulting in an aminophenyl cation.[3] The smaller peak at m/z 191 corresponds to the loss of carbon monoxide (28 Da) from the fragment at m/z 219.

Visualization: Mass Spectrometry Fragmentation Pathway

Caption: Primary fragmentation pathway for this compound under EI-MS.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Keep the container tightly closed and store in a dry, cool place away from direct sunlight.[4]

-

First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and call a poison control center or physician immediately.[4]

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of this compound. The ¹H NMR clearly indicates a 1,4-disubstituted aromatic ring. The ¹³C NMR confirms the number of unique carbon environments, including the characteristic downfield shift of the carbonyl carbon. IR spectroscopy validates the presence of key functional groups, particularly the secondary amide linkage. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of ketene. This guide demonstrates how a multi-technique spectroscopic approach, grounded in first principles, allows for the confident elucidation and characterization of molecular structures.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS), this compound, SDBS No. 4544. [Link]

-

Bioregistry. Spectral Database for Organic Compounds, sdbs:4544. [Link]

-

The Royal Society of Chemistry. Supporting Information: Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12147, this compound. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, this compound. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Introduction to the Spectral Data Base (SDBS). [Link]

-

PubChem. (S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide. [Link]

-

The Royal Society of Chemistry. Supporting Information: Synthesis of amides directly from carboxylic acids and hydrazines. [Link]

-

SpectraBase. N-(4-chlorophenyl)acetamide Spectrum. [Link]

Sources

- 1. This compound [webbook.nist.gov]